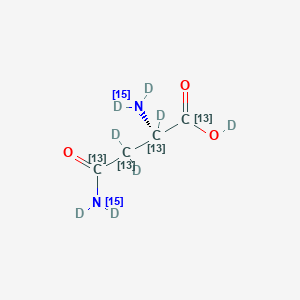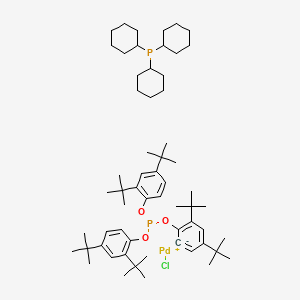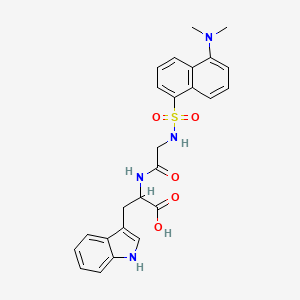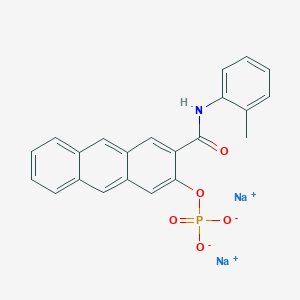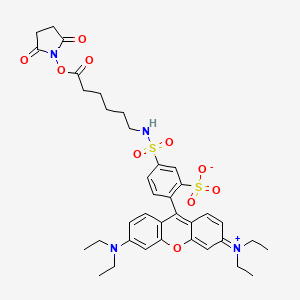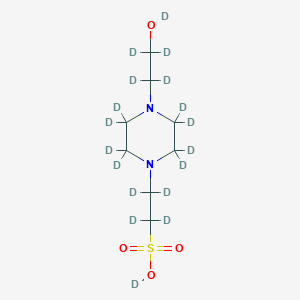
Cholesteryl (pyren-1-yl)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholesteryl (pyren-1-yl)hexanoate is a synthetic organic compound that belongs to the class of cholesteryl esters. It is characterized by the presence of a cholesteryl moiety esterified with a hexanoic acid linked to a pyrene group. This compound is notable for its unique structure, which combines the properties of cholesterol and pyrene, making it useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholesteryl (pyren-1-yl)hexanoate typically involves the esterification of cholesteryl with hexanoic acid, followed by the attachment of the pyrene group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process. The detailed synthetic route may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Cholesteryl (pyren-1-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the cholesteryl or pyrene moieties.
Substitution: The ester linkage can be targeted for substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the pyrene moiety may yield pyrene quinones, while reduction can lead to the formation of reduced cholesteryl derivatives .
Scientific Research Applications
Cholesteryl (pyren-1-yl)hexanoate has several scientific research applications, including:
Chemistry: Used as a fluorescent probe to study lipid environments and membrane dynamics due to the pyrene group’s fluorescent properties.
Biology: Employed in the study of lipid metabolism and transport within biological systems.
Medicine: Investigated for its potential role in drug delivery systems, particularly in targeting lipid-based pathways.
Industry: Utilized in the development of advanced materials, such as liquid crystals and sensors
Mechanism of Action
The mechanism of action of cholesteryl (pyren-1-yl)hexanoate involves its interaction with lipid membranes and proteins. The cholesteryl moiety integrates into lipid bilayers, while the pyrene group provides a fluorescent signal that can be used to monitor changes in the lipid environment. This dual functionality allows researchers to study the dynamics of lipid membranes and the effects of various treatments on lipid organization .
Comparison with Similar Compounds
Similar Compounds
Cholesteryl oleate: Another cholesteryl ester, but with an oleic acid moiety instead of hexanoic acid.
Cholesteryl stearate: Contains a stearic acid moiety, differing in the length and saturation of the fatty acid chain.
Pyrene butyric acid: A pyrene derivative with a shorter butyric acid chain instead of hexanoic acid.
Uniqueness
Cholesteryl (pyren-1-yl)hexanoate is unique due to its combination of a cholesteryl moiety with a pyrene group, providing both lipid integration and fluorescent properties. This dual functionality is not commonly found in other cholesteryl esters or pyrene derivatives, making it particularly valuable for research applications that require both lipid interaction and fluorescence monitoring .
Properties
Molecular Formula |
C49H64O2 |
|---|---|
Molecular Weight |
685.0 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-pyren-1-ylhexanoate |
InChI |
InChI=1S/C49H64O2/c1-32(2)11-9-12-33(3)42-25-26-43-41-24-22-38-31-39(27-29-48(38,4)44(41)28-30-49(42,43)5)51-45(50)16-8-6-7-13-34-17-18-37-20-19-35-14-10-15-36-21-23-40(34)47(37)46(35)36/h10,14-15,17-23,32-33,39,41-44H,6-9,11-13,16,24-31H2,1-5H3/t33-,39+,41+,42-,43+,44+,48+,49-/m1/s1 |
InChI Key |
YRAVQIYIXJZCDI-JOMFGNKPSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





